An In-depth Technical Guide to the Structure Elucidation of 2-Azaspiro[4.5]decane-3-carboxylic acid Hydrochloride
An In-depth Technical Guide to the Structure Elucidation of 2-Azaspiro[4.5]decane-3-carboxylic acid Hydrochloride
Introduction: The Significance of Spirocyclic Scaffolds
In the landscape of modern drug discovery and development, the architectural complexity of a molecule is paramount. Spirocyclic compounds, characterized by two rings connected through a single, shared quaternary carbon atom, have emerged as privileged scaffolds. Their inherent three-dimensionality and conformational rigidity offer a unique advantage, enabling precise spatial orientation of functional groups for optimal interaction with biological targets. 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride, a derivative of this class, represents a non-proteinogenic amino acid with significant potential in peptidomimetics and as a building block for novel therapeutics.
This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride. It is designed for researchers and scientists, emphasizing not just the procedural steps, but the underlying scientific rationale that transforms raw analytical data into a definitive molecular structure.
Part 1: Foundational Analysis - Molecular Formula and Unsaturation
Before delving into complex spectroscopic analysis, the elemental composition provides the fundamental constraints for any proposed structure.
1.1. Molecular Formula Determination
The molecular formula for the free base, 2-Azaspiro[4.5]decane-3-carboxylic acid, is C₁₀H₁₇NO₂.[1] For the hydrochloride salt, the formula is C₁₀H₁₈ClNO₂ .
1.2. Index of Hydrogen Deficiency (IHD)
The IHD, or degree of unsaturation, is a critical first calculation to determine the number of rings and/or multiple bonds.
-
Formula: IHD = C - (H/2) - (X/2) + (N/2) + 1
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Calculation (for the free base C₁₀H₁₇NO₂):
-
IHD = 10 - (17/2) + (1/2) + 1 = 10 - 8.5 + 0.5 + 1 = 3
-
An IHD of 3 is consistent with the proposed structure: two rings (the spirocyclic system) and one double bond (the carbonyl group, C=O). This initial calculation immediately validates the plausibility of the spiro[4.5]decane framework.
Part 2: A Multi-faceted Spectroscopic Approach
No single technique provides the complete picture. True structural confirmation lies in the convergence of evidence from multiple, complementary analytical methods.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Experience: Mass spectrometry is the first port of call. It provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) offers the elemental composition with high precision, serving as a non-negotiable check on the molecular formula. Furthermore, fragmentation patterns offer initial clues about the molecule's substructures.
Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent system, such as 50:50 methanol:water with 0.1% formic acid to promote ionization.
-
Instrumentation: Infuse the sample into an ESI-TOF mass spectrometer.
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Acquisition Mode: Acquire data in positive ion mode. The secondary amine will readily accept a proton.
-
Analysis: Observe the full scan spectrum for the protonated molecular ion [M+H]⁺. If using HRMS, compare the measured exact mass to the theoretical mass calculated for C₁₀H₁₈NO₂⁺.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to observe fragmentation patterns.
Data Interpretation and Validation:
-
Molecular Ion: For the free base (C₁₀H₁₇NO₂), the expected monoisotopic mass is 183.12593 Da. The protonated molecule [M+H]⁺ should be observed at m/z 184.13321.[1] The presence of this ion at high resolution confirms the elemental composition.
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Key Fragmentation Pathways: In amino acids, common initial fragmentation involves the loss of water (H₂O, -18 Da) and the loss of the elements of formic acid (H₂O + CO, -46 Da).[2][3] Cleavage within the spirocyclic rings can also occur, providing clues about the ring sizes.
| Ion | Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Interpretation |
| [M+H]⁺ | C₁₀H₁₈NO₂⁺ | 184.13321 | Value from experiment | Protonated molecular ion |
| [M+H-H₂O]⁺ | C₁₀H₁₆NO⁺ | 166.12264 | Value from experiment | Loss of water from carboxylic acid |
| [M+H-HCOOH]⁺ | C₉H₁₆N⁺ | 138.12773 | Value from experiment | Loss of formic acid |
Table 1: Expected High-Resolution Mass Spectrometry Data.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For an amino acid hydrochloride, the spectrum is a composite of signals from the ammonium ion (NH₂⁺), the carboxylic acid (COOH), and the alkane backbone. The salt form presents a distinct spectral signature compared to the zwitterionic or free base form.[4]
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted.
Data Interpretation and Validation: The presence of characteristic absorption bands validates the key functional components of the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Significance |
| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad, strong | Confirms the -COOH group, extensive H-bonding. |
| N-H⁺ (Ammonium) | 3200 - 2800 | Broad, overlaps with O-H and C-H | Confirms the protonated amine (hydrochloride salt). |
| C-H (Aliphatic) | 2950 - 2850 | Sharp, medium-strong | Confirms the sp³ C-H bonds of the rings. |
| C=O (Carboxylic Acid) | ~1730 - 1700 | Strong, sharp | Confirms the carbonyl of the non-ionized acid. |
| N-H⁺ Bend | ~1600 - 1500 | Medium | Confirms the ammonium group. |
Table 2: Key Infrared Absorption Bands for Structure Confirmation.
Caption: Correlation of IR peaks to functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Skeleton
Expertise & Experience: NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.[5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to piece together the molecular puzzle definitively.[6][7][8]
Experimental Protocol (General):
-
Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (OH and NH).
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. A DEPT-135 experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ carbons.
-
2D Spectra Acquisition: Acquire gCOSY, gHSQC, and gHMBC spectra. These experiments reveal proton-proton couplings, direct carbon-proton attachments, and long-range (2-3 bond) carbon-proton correlations, respectively.
Data Interpretation and Validation:
¹H NMR:
-
~10-13 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH ).
-
~8-9 ppm (broad singlet, 2H): Ammonium protons (-NH₂ ⁺).
-
~3-4 ppm (multiplet, 1H): The proton on the carbon bearing the carboxylic acid (α-proton).
-
~1-3 ppm (complex multiplets, 14H): Overlapping signals from the CH₂ groups of the pyrrolidine and cyclohexane rings.
¹³C NMR:
-
~170-180 ppm: Carboxylic acid carbonyl carbon (C =O).
-
~60-70 ppm: Spiro quaternary carbon.
-
~40-60 ppm: Carbons adjacent to the nitrogen and the α-carbon.
-
~20-40 ppm: Remaining aliphatic carbons of the cyclohexane and pyrrolidine rings.
2D NMR - The Definitive Connections: The power of 2D NMR is its ability to build the structure piece by piece.
Caption: Logic flow for 2D NMR data integration.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment will reveal two primary spin systems. One will be the continuous chain of coupled protons around the cyclohexane ring. The other will be the coupled protons within the pyrrolidine ring fragment.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum acts as a map, definitively linking each proton signal to the carbon it is directly attached to. It is crucial for assigning the crowded aliphatic region of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the isolated fragments. The critical correlations to look for are:
-
Correlations from protons on both the cyclohexane and pyrrolidine rings to the spiro quaternary carbon . This is the unequivocal proof of the spirocyclic junction.
-
Correlations from the α-proton and the protons on the adjacent CH₂ group to the carbonyl carbon , confirming the position of the carboxylic acid group.
-
Single Crystal X-ray Crystallography: The Gold Standard
Expertise & Experience: While the combination of MS and NMR provides irrefutable proof of the molecular constitution and connectivity, single-crystal X-ray crystallography provides the ultimate, unambiguous 3D structure.[9][10][11] It is the only technique that directly visualizes the atomic positions in space, confirming stereochemistry and solid-state conformation.
Experimental Protocol:
-
Crystallization: The most challenging step is growing a single crystal of suitable size and quality.[12] This is typically achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering from a highly purified sample.
-
Data Collection: A suitable crystal is mounted and cooled in a stream of nitrogen gas. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[13]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. The known atoms (C, N, O, Cl) are fitted into this map, and the model is refined to achieve the best possible fit with the experimental data.
Data Interpretation and Validation: The output is a three-dimensional model of the molecule within the crystal lattice, providing definitive confirmation of:
-
The spiro[4.5]decane framework.
-
The connectivity of all atoms.
-
The relative stereochemistry at the chiral centers.
-
Precise bond lengths and angles.
Conclusion: A Self-Validating System for Structural Certainty
The structure elucidation of 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride is a systematic process where each analytical technique provides a layer of evidence that is corroborated by the others. High-resolution mass spectrometry confirms the elemental formula calculated from the proposed structure. Infrared spectroscopy validates the presence of the expected functional groups (ammonium, carboxylic acid). Finally, a full suite of 1D and 2D NMR experiments meticulously pieces together the carbon-hydrogen skeleton, confirming atomic connectivity through the spiro-center. While optional, single-crystal X-ray diffraction provides the ultimate, unequivocal proof of the three-dimensional structure. This integrated, self-validating approach ensures the highest level of scientific rigor and confidence in the final structural assignment.
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